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molecular formula C7H6N2O3S B161690 4-Isocyanatobenzenesulfonamide CAS No. 1773-42-8

4-Isocyanatobenzenesulfonamide

Cat. No. B161690
M. Wt: 198.2 g/mol
InChI Key: IYSAYSBNKDUNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318750B2

Procedure details

This compound is prepared analogously to Intermediate R by replacing 3-aminobenzenesulphonamide with 4-aminobenzenesulphonamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1[CH2:5][CH2:4][C@@H:3]([NH:6][C:7](=[O:14])C2C=CN=CC=2)[CH2:2]1.NC1C=C[C:19]([S:22]([NH2:25])(=[O:24])=[O:23])=[CH:18]C=1>>[N:6]([C:3]1[CH:2]=[CH:18][C:19]([S:22]([NH2:25])(=[O:24])=[O:23])=[CH:5][CH:4]=1)=[C:7]=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C[C@@H](CC1)NC(C1=CC=NC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N(=C=O)C1=CC=C(C=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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